Lipophilicity (XLogP): 2-Hydroxyquinoline-7-carbaldehyde Exhibits Significantly Lower LogP than Positional Isomers
The calculated octanol-water partition coefficient (XLogP3) for 2-hydroxyquinoline-7-carbaldehyde is 0.7 [1]. This value is substantially lower than that of its positional isomer 8-hydroxyquinoline-2-carbaldehyde (LogP = 1.75) [2] and the non-hydroxylated analog quinoline-7-carbaldehyde (LogP = 1.84) [3]. The difference of approximately 1.05–1.14 log units indicates that the target compound is markedly more hydrophilic.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 8-Hydroxyquinoline-2-carbaldehyde: LogP = 1.75; Quinoline-7-carbaldehyde: LogP = 1.84 |
| Quantified Difference | ΔLogP ≈ -1.05 to -1.14 (target more hydrophilic) |
| Conditions | Computed values from chemical databases using standard algorithms |
Why This Matters
Lower LogP directly correlates with improved aqueous solubility and reduced non-specific binding to hydrophobic sites, critical for formulation development and early ADME assessment.
- [1] Kuujia.com. Cas no 1260762-89-7 (2-Hydroxyquinoline-7-carbaldehyde). Product datasheet. Retrieved April 21, 2026. View Source
- [2] Molbase. 8-hydroxyquinoline-2-carbaldehyde. Compound information. Retrieved April 21, 2026. View Source
- [3] Chembase. quinoline-7-carbaldehyde. Molecule 34330. Retrieved April 21, 2026. View Source
